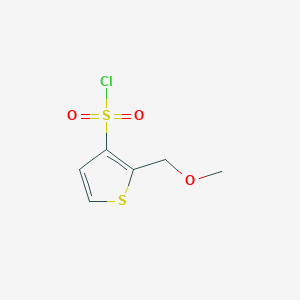
2-(Methoxymethyl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)thiophene-3-sulfonyl chloride is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methoxymethyl group at the second position and a sulfonyl chloride group at the third position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)thiophene-3-sulfonyl chloride typically involves the introduction of the methoxymethyl group and the sulfonyl chloride group onto the thiophene ring. One common method involves the reaction of 2-(Methoxymethyl)thiophene with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with other aromatic compounds.
Scientific Research Applications
2-(Methoxymethyl)thiophene-3-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)thiophene-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The thiophene ring can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonyl chloride: Lacks the methoxymethyl group but has similar reactivity due to the sulfonyl chloride group.
2-Methoxymethylthiophene: Lacks the sulfonyl chloride group but has similar reactivity due to the methoxymethyl group.
Uniqueness
2-(Methoxymethyl)thiophene-3-sulfonyl chloride is unique due to the presence of both the methoxymethyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C6H7ClO3S2 |
|---|---|
Molecular Weight |
226.7 g/mol |
IUPAC Name |
2-(methoxymethyl)thiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClO3S2/c1-10-4-5-6(2-3-11-5)12(7,8)9/h2-3H,4H2,1H3 |
InChI Key |
WMLMDHICBQKKCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




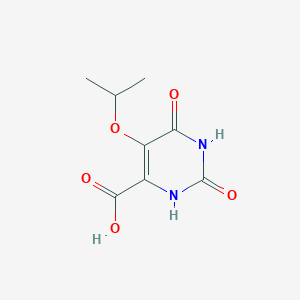
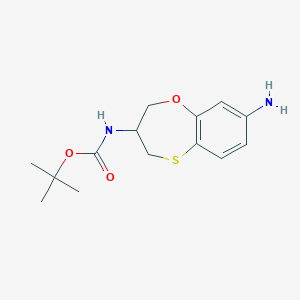
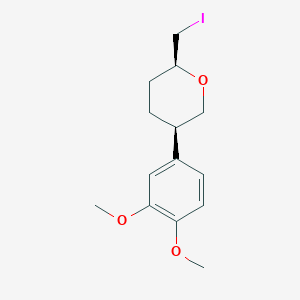



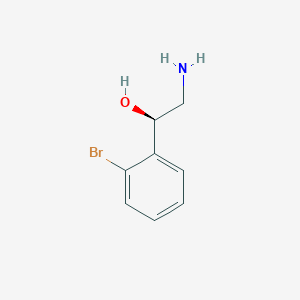

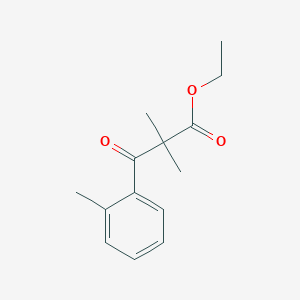
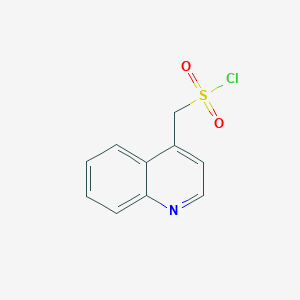
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
